molecular formula C8H11NS B138276 2-Ethyl-5-(methylthio)pyridine CAS No. 149281-49-2

2-Ethyl-5-(methylthio)pyridine

Cat. No.: B138276
CAS No.: 149281-49-2
M. Wt: 153.25 g/mol
InChI Key: WAOVSAVQGMENDA-UHFFFAOYSA-N
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Description

2-Ethyl-5-(methylthio)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of an ethyl group at the second position and a methylthio group at the fifth position distinguishes this compound from other pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methyl-5-thiopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For instance, the reaction can be conducted in a semi-batch reactor with controlled pH and temperature to maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding 2-ethylpyridine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 2-Ethylpyridine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-Ethyl-5-(methylthio)pyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the functional groups present. The ethyl and methylthio groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme catalysis or disruption of protein-protein interactions.

Comparison with Similar Compounds

    2-Methyl-5-ethylpyridine: Similar structure but lacks the methylthio group.

    2-Ethyl-5-thiopyridine: Similar structure but lacks the methyl group on the sulfur atom.

    2-Methyl-5-vinylpyridine: Contains a vinyl group instead of an ethyl group.

Uniqueness: 2-Ethyl-5-(methylthio)pyridine is unique due to the presence of both an ethyl group and a methylthio group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-ethyl-5-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOVSAVQGMENDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598791
Record name 2-Ethyl-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149281-49-2
Record name 2-Ethyl-5-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-ethylpyridine (see part (i)) (3.0 g, 16.2 mmol) in dry DMF (4.5 ml) was treated with sodium methanethiolate (1.8 g, 24.3 mmol) and the suspension heated at 100° C. for 3 hours. The cooled mixture was diluted with diethyl ether (200 ml), washed with water (4×100 ml), then dried (MgSO4) and evaporated under reduced pressure. The residue was purified by flash chromatography on silica by elution with dichloromethane. The appropriate fractions were combined and evaporated under reduced pressure. The resulting oil was distilled under reduced pressure (60 mm) at an oven temperature of 150° C. using a Kugelrohr (trade mark) apparatus to give the title compound, (1.4 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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